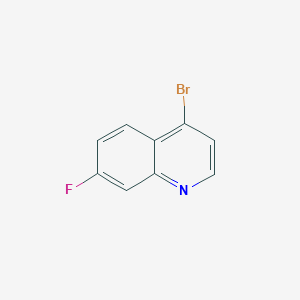

4-Bromo-7-fluoroquinoline

Übersicht

Beschreibung

4-Bromo-7-fluoroquinoline is a halogenated quinoline derivative with the molecular formula C9H5BrFN and a molecular weight of 226.05 g/mol. This compound is characterized by the presence of bromine and fluorine atoms at the 4th and 7th positions, respectively, on the quinoline ring structure. Quinolines are heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-7-fluoroquinoline can be synthesized through various synthetic routes, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another common method is the Friedländer synthesis, which involves the condensation of o-aminoaryl ketones with carbonyl compounds under acidic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

4-Bromo-7-fluoroquinoline participates in transition-metal-catalyzed cross-coupling reactions, leveraging its bromine substituent for selective bond formation. Key examples include:

Suzuki–Miyaura Coupling

The bromine atom at position 4 undergoes palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives. For instance:

-

Reaction with phenylboronic acid yields 4-phenyl-7-fluoroquinoline with yields up to 85% under optimized conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

| Substrate | Boronic Acid | Catalyst | Yield (%) |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | 85 |

| This compound | 4-Methoxyphenyl | Pd(OAc)₂ | 78 |

This reactivity is critical for diversifying the quinoline scaffold in drug discovery .

Nucleophilic Substitution Reactions

The bromine substituent is susceptible to nucleophilic displacement, particularly under SNAr (nucleophilic aromatic substitution) conditions:

Methoxylation

Treatment with sodium methoxide (NaOMe) in DMF replaces bromine with a methoxy group, producing 4-methoxy-7-fluoroquinoline (yield: 72–80%).

Amination

Reaction with primary amines (e.g., benzylamine) in the presence of CuI yields 4-amino-7-fluoroquinoline derivatives, useful for further functionalization .

Cyclization and Cascade Reactions

This compound serves as a precursor in multi-step cyclization processes:

TMSBr-Promoted Cyclization

A cascade reaction with ortho-propynol phenyl azides generates 4-bromo-2-arylquinolines under mild conditions (CH₃NO₂, 60°C, 3.5 equiv TMSBr). Yields reach 91% for electron-rich aryl substituents .

| Starting Material | Product | Conditions | Yield (%) |

|---|---|---|---|

| 2-Propynol phenyl azide | 4-Bromo-2-(4-methoxyphenyl)quinoline | TMSBr, CH₃NO₂, 60°C | 91 |

This method is scalable and avoids traditional Meyer–Schuster rearrangement side reactions .

Halogen Exchange Reactions

The bromine atom can be replaced by iodine via halogen exchange:

Finkelstein Reaction

Treatment with NaI in acetone under reflux replaces bromine with iodine, yielding 4-iodo-7-fluoroquinoline (60–65% yield) .

Oxidation

Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) converts the quinoline ring to its N-oxide derivative, This compound N-oxide , which enhances electrophilicity for further reactions .

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline ring to 1,2,3,4-tetrahydro-4-bromo-7-fluoroquinoline , altering its electronic properties for downstream applications.

Metal Coordination in Cross-Coupling

Pd⁰ catalysts facilitate oxidative addition of the C–Br bond, followed by transmetallation with boronic acids and reductive elimination to form C–C bonds .

SNAr Mechanism

The electron-withdrawing fluorine atom at position 7 activates the bromine at position 4 for nucleophilic attack, lowering the activation energy for substitutions .

Stability and Reaction Optimization

The compound is stable under standard conditions but requires inert atmospheres (Ar/N₂) for metal-catalyzed reactions. Optimal yields are achieved with:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 4-Bromo-7-fluoroquinoline is with a molecular weight of 226.05 g/mol. The compound features a bromine atom at the 4-position and a fluorine atom at the 7-position of the quinoline ring. This unique substitution pattern enhances its binding affinity to biological targets, crucial for its biological activity.

Medicinal Chemistry

This compound is primarily explored for its antimicrobial properties , specifically against Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division.

Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 0.5 | Broad-spectrum (Gram-positive & Gram-negative) |

| Ciprofloxacin | 0.25 | Broad-spectrum |

| Levofloxacin | 0.125 | Enhanced activity against resistant strains |

Research indicates that this compound exhibits significant antimicrobial properties comparable to established fluoroquinolones, making it a candidate for treating infections caused by multi-drug-resistant strains.

Antitumor Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting pathways involved in bacterial DNA replication. Its potential as an anticancer agent is being investigated, particularly in cervical cancer cell lines where it has shown promising results in inhibiting cell growth.

Antimalarial Properties

Some derivatives of this compound have demonstrated efficacy against Plasmodium species, indicating potential use in malaria treatment. This expands its application beyond antibacterial properties to include antimalarial research.

Antibacterial Study

A recent study evaluated the efficacy of this compound against multi-drug-resistant Pseudomonas aeruginosa. The compound exhibited significant bactericidal activity, resulting in a marked reduction in colony-forming units (CFUs) over time.

Combination Therapy

Research exploring the synergistic effects of combining this compound with other antibiotics revealed enhanced efficacy against resistant bacterial strains. This suggests potential for developing new treatment regimens that could improve patient outcomes in antibiotic-resistant infections.

In Vivo Studies

Animal model studies demonstrated that treatment with this compound led to improved survival rates in infections caused by resistant bacteria compared to control groups, highlighting its therapeutic potential.

Wirkmechanismus

The mechanism by which 4-Bromo-7-fluoroquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely, but common mechanisms include interference with DNA replication, inhibition of enzyme activity, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-7-fluoroquinoline is compared with other similar compounds, such as 4-chloro-7-fluoroquinoline and 4-bromo-7-chloroquinoline. These compounds share structural similarities but differ in the type and position of halogen atoms, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which can impart distinct properties compared to other halogenated quinolines.

List of Similar Compounds

4-Chloro-7-fluoroquinoline

4-Bromo-7-chloroquinoline

7-Bromo-4-chloroquinoline

Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate

Biologische Aktivität

4-Bromo-7-fluoroquinoline is a compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its mechanisms of action, antimicrobial properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is , featuring bromine at the 4-position and fluorine at the 7-position of the quinoline ring. This unique substitution pattern enhances its binding affinity to biological targets, such as enzymes and receptors, which is crucial for its biological activity.

The biological activity of this compound primarily arises from its ability to inhibit key bacterial enzymes involved in DNA replication:

- DNA Gyrase : This enzyme introduces negative supercoils into DNA, a necessary step for replication.

- Topoisomerase IV : This enzyme helps separate replicated DNA strands.

Inhibition of these enzymes disrupts bacterial cell division and replication, making it effective against various bacterial strains .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against a range of pathogens, demonstrating effectiveness comparable to established fluoroquinolones.

Comparative Antimicrobial Efficacy

A summary of antimicrobial activities compared to standard fluoroquinolones is presented below:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 0.5 | Gram-positive and Gram-negative bacteria |

| Ciprofloxacin | 0.25 | Broad-spectrum |

| Levofloxacin | 0.125 | Enhanced activity against resistant strains |

The minimal inhibitory concentration (MIC) values indicate that this compound has potent activity against both Gram-positive and Gram-negative bacteria, similar to or better than some existing fluoroquinolones .

Case Studies and Research Findings

- Antibacterial Study : In a recent study, this compound was tested against multi-drug-resistant strains of Pseudomonas aeruginosa. The compound showed significant bactericidal activity, with a reduction in colony-forming units (CFUs) observed over time .

- Combination Therapy : Another investigation explored the synergistic effects of combining this compound with other antibiotics. Results indicated enhanced efficacy against resistant bacterial strains when used in combination, suggesting potential for developing new treatment regimens .

- In Vivo Studies : Animal model studies demonstrated that treatment with this compound resulted in improved survival rates in infections caused by resistant bacteria compared to controls .

Potential Therapeutic Applications

Beyond its antibacterial properties, research has begun to explore the potential of this compound in other therapeutic areas:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting similar pathways involved in bacterial DNA replication.

- Antimalarial Properties : Some derivatives have shown promise in inhibiting Plasmodium species, indicating potential use in malaria treatment .

Eigenschaften

IUPAC Name |

4-bromo-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBQHZQGQMDUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653680 | |

| Record name | 4-Bromo-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-29-6 | |

| Record name | 4-Bromo-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.